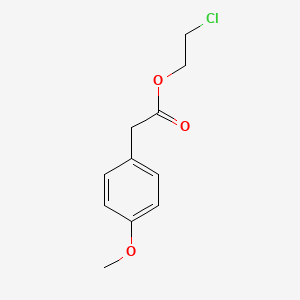![molecular formula C16H10Cl3NO2 B14370681 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-92-6](/img/structure/B14370681.png)
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactors, which offer advantages such as improved reaction control, safety, and scalability. The process typically includes steps like catalytic reduction, extraction, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions, such as SN1 and SN2 mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while nucleophilic substitution can result in the formation of new carbon-halogen bonds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate .
- 2,4-Dichloroaniline .
- Ethanone, 2-chloro-1-(2,4-dichlorophenyl)- .
Uniqueness
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific structural features, such as the indole ring and the presence of multiple chlorine atoms.
Eigenschaften
CAS-Nummer |
93548-92-6 |
|---|---|
Molekularformel |
C16H10Cl3NO2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-6-5-9(12(18)7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
InChI-Schlüssel |
DRGDHDJLMADBCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)

![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)

![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
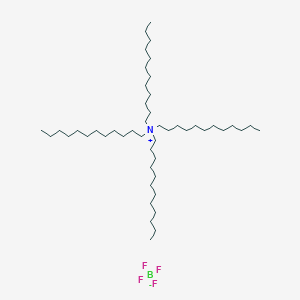
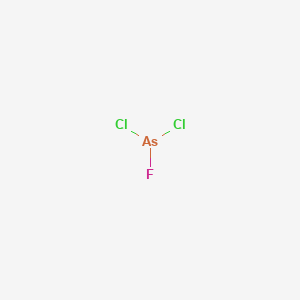
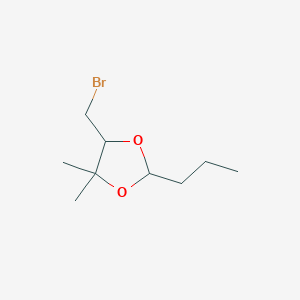
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
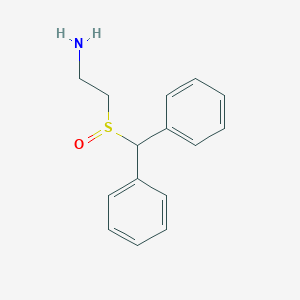
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
